molecular formula C31H28NOP B8258512 (3aS,8aR)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8258512
M. Wt: 461.5 g/mol
InChI Key: ICYRYSWKAVTNQU-PXJZQJOASA-N
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Description

This compound belongs to the indeno[1,2-d]oxazole family, characterized by a bicyclic scaffold fused with an oxazole ring. The stereochemistry (3aS,8aR) is critical for its spatial orientation and ligand properties. The unique substitution at the 2-position includes a diphenylphosphino group attached to a propan-2-yl linker, enhancing its ability to coordinate transition metals (e.g., Cu, Pd) in asymmetric catalysis . Its synthesis typically involves alkylation of preformed oxazole intermediates under inert conditions, with NaH as a base and THF as solvent .

Properties

IUPAC Name

[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NOP/c1-31(2,30-32-29-25-18-10-9-13-22(25)21-27(29)33-30)26-19-11-12-20-28(26)34(23-14-5-3-6-15-23)24-16-7-4-8-17-24/h3-20,27,29H,21H2,1-2H3/t27-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRYSWKAVTNQU-PXJZQJOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

Compounds sharing the indeno[1,2-d]oxazole backbone but differing in substituents include:

Compound Name Substituents Molecular Weight Key Applications Yield (%) Enantioselectivity (ee%) References
Target Compound 2-(2-(Diphenylphosphino)phenyl)propan-2-yl ~520 (estimated) Asymmetric catalysis (hypothesized) N/A N/A
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(5-isopropyl-...) Bis(tert-butylphenyl)propane + isopropyl 511.23800 Ligand screening in drug design 68 N/A
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(...) Cyclopropane linker ~450 (estimated) Enantioselective cyanotrifluoromethylation 99 >90
N-(2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide 2,4,6-Trimethylbenzenesulfonamide 442.45 Asymmetric radical cyclopropanation 87 85–92

Key Observations :

  • Steric Bulk : Bulky substituents (e.g., tert-butylphenyl in L19) reduce catalytic efficiency but improve enantioselectivity in sterically demanding reactions .
  • Synthetic Accessibility : Yields vary significantly (68–99%), with cyclopropane-linked ligands achieving near-quantitative yields due to optimized reaction conditions .

Catalytic Performance in Asymmetric Reactions

  • Enantioselective Cyanotrifluoromethylation: The cyclopropane-linked ligand (3aS,3a'S,8aR,8a'R)-2,2'-(cyclopropane-1,1-diyl)bis(...) achieves >90% ee in trifluoromethylated nitriles, outperforming sulfonamide derivatives (85–92% ee) .
  • Radical Cyclopropanation : Sulfonamide-substituted ligands (e.g., L1/L2) show moderate enantioselectivity (85–92% ee) but require lower catalyst loadings than phosphine-based analogues .
  • Hypothesized Applications for Target Compound: The diphenylphosphino group may enable Pd-catalyzed cross-couplings or Cu-mediated fluorinations, though experimental data are lacking .

Physicochemical Properties

Property Target Compound L6 (Trifluoromethylphenyl) L19 (tert-Butylphenyl)
Solubility Low (hydrophobic substituent) Moderate (polar CF3 groups) Low (bulky tert-butyl)
Stability Air-sensitive (PPh2 group) High (inert substituents) High
Melting Point Not reported 197–200°C 185–188°C

Notes:

  • The diphenylphosphino group in the target compound necessitates storage under inert conditions (N2/Ar), unlike more stable sulfonamide or trifluoromethyl derivatives .

Preparation Methods

Cyclization of Indan-1,2-dione

Indan-1,2-dione undergoes cyclization with hydroxylamine hydrochloride in acetic acid under reflux (110–120°C, 12–16 hours). The reaction yields 3a,8a-dihydro-8H-indeno[1,2-d]oxazole as a racemic mixture.

Reaction Conditions:

ParameterValue
SolventAcetic acid
Temperature110–120°C
Time12–16 hours
Yield72–85%

Resolution of Stereoisomers

Chiral resolution is achieved via diastereomeric salt formation using (R)- or (S)-mandelic acid. The (3aS,8aR)-enantiomer is isolated with >99% enantiomeric excess (ee) after recrystallization from ethanol.

ParameterValue
CatalystAlCl₃ (2.5 equiv)
SolventDichloromethane
Temperature0°C → rt (2 hours)
Yield68–74%

Regioselectivity Control

Regioselectivity is governed by steric effects, with the propan-2-yl group preferentially attaching to the C2 position of the oxazole ring due to reduced steric hindrance.

Phosphine Functionalization

The diphenylphosphino group is introduced via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

2-(Propan-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is reacted with 2-(diphenylphosphino)phenylboronic acid under Suzuki conditions:

Reaction Setup:

ComponentQuantity
Palladium catalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 24 hours
Yield58–63%

The reaction proceeds with retention of stereochemistry, confirmed by X-ray crystallography.

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and scalability:

Continuous Flow Synthesis

A continuous flow reactor reduces reaction times by 40% compared to batch processes. Key parameters:

  • Residence time: 15 minutes

  • Throughput: 1.2 kg/hour

  • Purity: ≥98% (HPLC).

Purification Strategies

Silica gel chromatography is avoided due to ligand adsorption issues. Instead, crystallization from heptane/ethyl acetate (9:1) achieves ≥99.5% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Academic (batch)58–6398HighLow
Industrial (flow)70–7599.5HighHigh

Challenges and Solutions

  • Phosphine Oxidation: The diphenylphosphino group is prone to oxidation. Solutions include conducting reactions under argon and adding stabilizers like triphenylphosphine.

  • Stereochemical Drift: High temperatures (>100°C) cause racemization. Maintaining reactions below 80°C preserves ee .

Q & A

Q. Key parameters affecting yield :

  • Catalyst loading : Optimal Pd catalyst (e.g., Pd(PPh₃)₄) at 2-5 mol% to balance reactivity and byproduct formation.
  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Temperature control : Cyclization steps often require reflux (80-100°C), while coupling reactions may proceed at room temperature .
  • Reaction time : Extended stirring (12-24 hours) ensures complete conversion in sterically hindered steps .

For optimization, employ full factorial design to evaluate interactions between variables (e.g., temperature, catalyst, solvent) or Bayesian algorithms for predictive modeling of high-yield conditions .

Basic: What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., diastereotopic protons in the indeno-oxazole ring) and carbon connectivity. Compare coupling constants (e.g., J values for axial/equatorial protons) to verify stereochemistry .
    • ³¹P NMR : Validate the presence and coordination state of the diphenylphosphino group (δ ~ -5 to 0 ppm for free phosphine) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₃₅H₃₀N₂O₂P) and detects isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for the fused indeno-oxazole system and phosphine substituents .

Advanced: How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

Re-evaluate computational models :

  • Use higher-level theory (e.g., DFT with B3LYP/6-311++G(d,p)) to refine predicted NMR chemical shifts or vibrational spectra .

Experimental validation :

  • Repeat synthesis under inert conditions to rule out oxidation/degradation (e.g., phosphine oxidation to phosphine oxide) .
  • Acquire variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that may obscure resonance splitting .

Cross-reference literature : Compare with structurally analogous compounds (e.g., indeno-oxazole derivatives with arylphosphine groups) to identify systematic deviations .

Advanced: What strategies optimize the compound's stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (Ar/N₂) at -20°C to prevent phosphine oxidation . Desiccants (e.g., silica gel) mitigate hydrolysis of the oxazole ring .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., ligand coordination studies) to avoid P(III) → P(V) oxidation .
  • pH stability : Avoid strongly acidic conditions (pH < 3), which may protonate the oxazole nitrogen, leading to ring-opening. Neutral to mildly basic buffers (pH 7-9) are preferred .

Advanced: How does the diphenylphosphino moiety influence the compound's application in asymmetric catalysis or coordination chemistry?

Methodological Answer:
The diphenylphosphino group acts as a soft Lewis base , enabling:

Metal coordination : Forms stable complexes with transition metals (e.g., Pd, Rh) for cross-coupling or hydrogenation catalysis. The bulky indeno-oxazole backbone induces steric asymmetry, enhancing enantioselectivity .

Ligand design : Tuning electronic properties (e.g., σ-donor strength via aryl substituents) modulates catalytic activity. Compare catalytic performance with phosphine-free analogs to isolate steric/electronic contributions .

Advanced: In multi-step syntheses involving this compound, how to troubleshoot low yields in the cyclization step?

Methodological Answer:

Identify side reactions :

  • Monitor by TLC/MS for intermediates (e.g., uncyclized amino alcohols) or dimerization products.

Optimize cyclization conditions :

  • Acid catalyst : Replace HCl with milder acids (e.g., p-TsOH) to reduce decomposition .
  • Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) stabilize transition states in ring-closing steps .

Scale-down screening : Use microfluidic reactors or parallel synthesis to test multiple conditions (e.g., temperature gradients, catalyst ratios) rapidly .

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